molecular formula C18H20N6O B6475740 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640971-52-2

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No.: B6475740
CAS No.: 2640971-52-2
M. Wt: 336.4 g/mol
InChI Key: MBBXHQJLWCIEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a piperazine ring at position 2. Quinoxaline derivatives are widely studied for their pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The structural complexity of this compound suggests possible applications in drug development, particularly in targeting enzymes or receptors influenced by aromatic and heteroaromatic systems.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-18(22-15-6-4-3-5-14(15)21-13)24-9-7-23(8-10-24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXHQJLWCIEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Quinoxaline 3-methyl; 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl] To be calculated N/A
Letermovir (C29H28F4N4O4) Quinazoline Piperazine linked to methoxyphenyl and trifluoromethyl groups 572.55
6-Methoxy-2-methyl-3-[5-(3,4,5-TMP)-pyrazolyl]-quinoxaline (8c) Quinoxaline 6-methoxy; 3-methyl; pyrazolyl linked to trimethoxyphenyl ~452.44
4-(3,7-Dimethylquinoxalin-2-yl)-pyrimidin-2-ylamine (7e) Quinoxaline 3,7-dimethyl; pyrimidin-2-ylamine linked to trimethoxyphenyl 417.46
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine Piperazine linked to phenyl and triazolopyridinone ~364.43

Key Observations :

  • The target compound’s quinoxaline core distinguishes it from letermovir’s quinazoline system, which may alter electronic properties and binding affinities .
  • Substituents like methoxy groups (e.g., in 8c) and pyrimidine/piperazine moieties (e.g., in the target compound) are recurrent in antimicrobial and antioxidant agents .

Solubility Considerations :

Key Findings :

  • Quinoxaline derivatives with electron-withdrawing groups (e.g., chloro in 7d) often exhibit enhanced anti-inflammatory activity compared to methoxy-substituted analogues .
  • The piperazine moiety in the target compound may improve bioavailability and CNS penetration, as seen in triazolopyridine derivatives .

Biological Activity

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a piperazine moiety and a methoxypyrimidine group. Its molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 300.36 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents.

  • VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. In vitro assays showed promising results with an IC50 range of 2.9 to 5.4 µM against various cancer cell lines, indicating its effectiveness compared to standard treatments like sorafenib (IC50 = 3.07 nM) .
  • Cytotoxicity : The cytotoxic effects were assessed against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, compound 11e , a derivative of the target compound, exhibited significant cytotoxicity with an IC50 value ranging from 2.1 to 9.8 µM, demonstrating superior efficacy compared to traditional chemotherapeutics .
  • Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis in cancer cells. Studies indicated that compound 11e increased levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptotic activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives revealed that modifications on the quinoxaline core significantly affect biological activity:

CompoundIC50 (µM)Comments
11e2.1 - 9.8Most promising derivative with high VEGFR-2 inhibition
12e15.0Low toxicity against primary rat hepatocytes
Sorafenib3.4Reference drug for comparison

The presence of hydrophobic groups and specific substitutions on the heteroaromatic ring were found to enhance both cytotoxicity and selectivity towards cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including the target compound, where researchers focused on their effects on cell cycle progression and apoptosis in HepG2 cells. Results demonstrated that treatment with compound 11e led to cell cycle arrest at the G2/M phase and an increase in apoptotic markers by approximately 49% compared to control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.